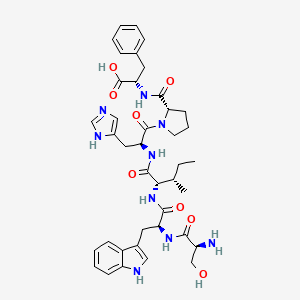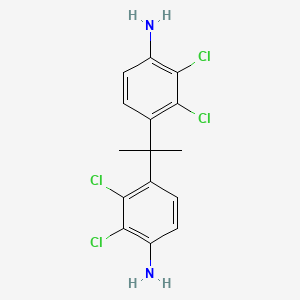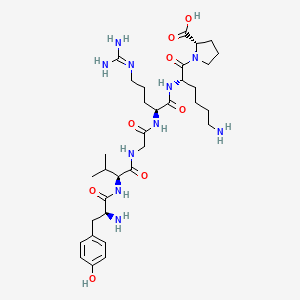![molecular formula C20H25NOS B12557111 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene CAS No. 144458-91-3](/img/structure/B12557111.png)
1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene is a complex organic compound that features a benzene ring substituted with a morpholinopropyl group and a phenylthiomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3-chloropropylmorpholine and phenylthiomethyl chloride. These intermediates are then subjected to nucleophilic substitution reactions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used in electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The morpholinopropyl group can enhance the compound’s binding affinity to specific targets, while the phenylthiomethyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
1-[3-Morpholinopropyl]benzene: Lacks the phenylthiomethyl group, resulting in different chemical properties and reactivity.
4-[Phenylthiomethyl]benzene: Lacks the morpholinopropyl group, affecting its binding affinity and interaction with molecular targets.
1-[3-Morpholinopropyl]-4-methylbenzene: Substitutes the phenylthiomethyl group with a methyl group, altering its chemical behavior.
Uniqueness: 1-[3-Morpholinopropyl]-4-[phenylthiomethyl]benzene is unique due to the presence of both the morpholinopropyl and phenylthiomethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
144458-91-3 |
|---|---|
Formule moléculaire |
C20H25NOS |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
4-[3-[4-(phenylsulfanylmethyl)phenyl]propyl]morpholine |
InChI |
InChI=1S/C20H25NOS/c1-2-6-20(7-3-1)23-17-19-10-8-18(9-11-19)5-4-12-21-13-15-22-16-14-21/h1-3,6-11H,4-5,12-17H2 |
Clé InChI |
QZRQUMGJFLNTQP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCC2=CC=C(C=C2)CSC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,6-Dioxo-5-phenylcyclohexa-1,4-dien-1-yl)phenyl]-6-phenylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12557039.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)
![2-Methyl-1-(4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12557053.png)




![Chloro{5-methoxy-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}mercury](/img/structure/B12557074.png)


![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)


